Salicylihalamide A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

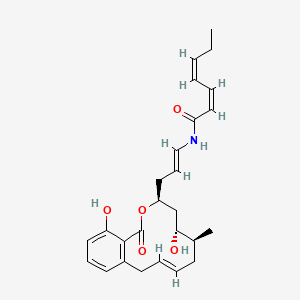

Salicylihalamide A is a novel cytotoxic macrolide isolated from the marine sponge Haliclona sp. in 1997 by Boyd, Erickson, and co-workers . This compound is characterized by its unique structure, which includes a salicylic acid moiety, a 12-membered lactone ring, and an enamide side chain . This compound has shown potent cytotoxicity against various human tumor cell lines, making it a compound of significant interest in cancer research .

Vorbereitungsmethoden

The total synthesis of Salicylihalamide A involves several key steps, including ring-closing metathesis to construct the macrocycle and the installation of the labile ene-hepta-(Z,Z)-dienamide side chain . One efficient synthetic route features a highly E-selective ring-closing metathesis to construct the 12-membered macrocycle and a practical method for installing the labile side chain, which relies on a Curtius rearrangement to forge the C18-N bond with subsequent N-acylation . Another approach involves the use of photochemical acylation coupling between amine and dioxinone to form the amide, followed by acetylation and ring-closing metathesis with Grubbs’ first-generation catalyst .

Analyse Chemischer Reaktionen

Salicylihalamid A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumaluminiumhydrid, Diisobutylaluminiumhydrid und Dimethylsulfoxid . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind chirale Benzyläther, Aldehyde und Enamide . Zum Beispiel ergibt die Reaktion von chiralem Epoxid mit 4-Methoxybenzaldehyd in Gegenwart von Natriumaluminiumhydrid ein 1,3-Dioxan, das durch Reduktion mit Diisobutylaluminiumhydrid zu einem chiralen Benzyläther geöffnet werden kann .

Wissenschaftliche Forschungsanwendungen

Salicylihalamid A hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung für die Untersuchung der Makrolidsynthese und der Struktur-Wirkungs-Beziehungen verwendet . In der Biologie dient es als potenter Inhibitor der V-ATPase, eines wichtigen Enzyms, das an der zellulären pH-Regulation und dem vesikulären Transport beteiligt ist . In der Medizin hat Salicylihalamid A eine vielversprechende zytotoxische Aktivität gegen verschiedene menschliche Tumorzelllinien gezeigt, was es zu einem potenziellen Leitstoff für die Entwicklung von Krebsmedikamenten macht . Darüber hinaus macht seine einzigartige Struktur und seine starke biologische Aktivität es zu einem wertvollen Werkzeug für die Untersuchung der Wirkmechanismen von Makrolid-Antibiotika .

Wirkmechanismus

Salicylihalamid A übt seine Wirkung aus, indem es den V0-Sektor der V-ATPase hemmt, eine Protonenpumpe, die an der Ansäuerung intrazellulärer Kompartimente beteiligt ist . Im Gegensatz zu anderen V-ATPase-Inhibitoren wie Bafilomycin und Concanamycin konkurriert Salicylihalamid A nicht um die gleiche Bindungsstelle, was auf einen unterschiedlichen Wirkmechanismus hindeutet . Es hemmt spezifisch Säugetier-V-ATPasen, aber nicht solche aus Hefe oder anderen Pilzen . Diese Hemmung führt zu einer dramatischen Umverteilung des zytosolischen V1 von einer löslichen in eine membranassoziierte Form, wodurch die zelluläre pH-Regulation und der vesikuläre Transport gestört werden .

Wirkmechanismus

Salicylihalamide A exerts its effects by inhibiting the V0 sector of the V-ATPase, a proton pump involved in acidifying intracellular compartments . Unlike other V-ATPase inhibitors such as bafilomycin and concanamycin, this compound does not compete for the same binding site, indicating a distinct mechanism of action . It specifically inhibits mammalian V-ATPases but not those from yeast or other fungi . This inhibition leads to a dramatic redistribution of cytosolic V1 from a soluble to a membrane-associated form, disrupting cellular pH regulation and vesicular trafficking .

Vergleich Mit ähnlichen Verbindungen

Diese Verbindungen teilen eine ähnliche makrozyklische Struktur und zeigen eine starke zytotoxische Aktivität . Salicylihalamid A ist einzigartig in seiner selektiven Hemmung von Säugetier-V-ATPasen und seiner unterschiedlichen Bindungsstelle . Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der Mechanismen der V-ATPase-Hemmung und für die Entwicklung selektiver Inhibitoren für therapeutische Anwendungen .

Ähnliche Verbindungen

- Apicularen

- Lobatamid

- Oximidin

- Cruentaren

Salicylihalamid A zeichnet sich durch seinen einzigartigen Bindungsmechanismus und seine selektive Hemmung von Säugetier-V-ATPasen aus, was es zu einer Verbindung von großem Interesse sowohl in der Grundlagenforschung als auch in potenziellen therapeutischen Anwendungen macht .

Eigenschaften

CAS-Nummer |

198481-99-1 |

|---|---|

Molekularformel |

C26H33NO5 |

Molekulargewicht |

439.5 g/mol |

IUPAC-Name |

(2Z,4Z)-N-[(E)-3-[(4S,6R,7S,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide |

InChI |

InChI=1S/C26H33NO5/c1-3-4-5-6-16-24(30)27-17-10-14-21-18-23(29)19(2)11-7-8-12-20-13-9-15-22(28)25(20)26(31)32-21/h4-10,13,15-17,19,21,23,28-29H,3,11-12,14,18H2,1-2H3,(H,27,30)/b5-4-,8-7+,16-6-,17-10+/t19-,21-,23+/m0/s1 |

InChI-Schlüssel |

VFCUJHFLFHQCRD-PFIOQAQVSA-N |

SMILES |

CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O |

Isomerische SMILES |

CC/C=C\C=C/C(=O)N/C=C/C[C@H]1C[C@H]([C@H](C/C=C/CC2=C(C(=CC=C2)O)C(=O)O1)C)O |

Kanonische SMILES |

CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O |

Synonyme |

salicylihalamide A salicylihalamide B salicylihalamide-A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)

![6-Methoxy-4-methyl-2-[(2-methylphenyl)methylthio]quinazoline](/img/structure/B1205165.png)

![Methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1205166.png)

![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)

![N-[3-carbamoyl-5-[diethylamino(oxo)methyl]-4-methyl-2-thiophenyl]carbamic acid methyl ester](/img/structure/B1205177.png)